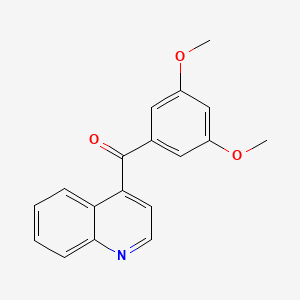![molecular formula C10H14ClN5 B1433682 1-[3-(4-methylpyridin-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-amine hydrochloride CAS No. 1798732-70-3](/img/structure/B1433682.png)
1-[3-(4-methylpyridin-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-amine hydrochloride
Vue d'ensemble
Description
1-[3-(4-methylpyridin-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-amine hydrochloride is a useful research compound. Its molecular formula is C10H14ClN5 and its molecular weight is 239.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Microwave-Assisted Synthesis in Medicinal Chemistry
The compound 1,2,4-triazole is a critical structure in medicinal and agricultural chemistry, serving as a foundational building block for diverse compounds. A study by Tan, Lim, and Dolzhenko (2017) highlighted a microwave-assisted synthesis approach for creating 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, offering a novel method for preparing a wide array of structurally diverse compounds Tan, Lim, & Dolzhenko, 2017.
Molecular Synthesis and Structure Analysis
Abdel-Wahab, Farahat, Kariuki, and El‐Hiti (2023) conducted research on the synthesis of 1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one oxime, emphasizing the significance of structural confirmation through nuclear magnetic resonance spectroscopy, single-crystal X-ray, and elemental analysis Abdel-Wahab, Farahat, Kariuki, & El‐Hiti, 2023.
Synthesis of Pyrrolidine Derivatives with Triazole Ring
Prasad et al. (2021) explored the synthesis of N-substituted pyrrolidine derivatives bearing a 1,2,4-triazole ring, demonstrating the biological significance of the 1,2,4-triazole scaffold in clinical drugs. This research underlines the triazole ring's role in compounds with substantial biological activities, such as Ribavirin and Anastrozole Prasad et al., 2021.
Structural and Chemical Analysis in Drug Synthesis
The study by Chernyshev, Chernysheva, and Starikova (2010) involved the synthesis and structural analysis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanoic acid derivatives, showcasing the compound's versatile applications in synthesizing pharmaceuticals and the importance of structural elucidation in drug development Chernyshev, Chernysheva, & Starikova, 2010.
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 2-aminothiazoles, have been found to exhibit a broad range of pharmacological properties, including anticancer, antiepileptic, neuroprotective, antidiabetic, antihypertensive, anti-inflammatory, antiviral, antibiotic, and antileishmanial properties . These compounds have been shown to inhibit various targets, including tyrosine kinases .
Mode of Action
Similar compounds, such as 2-aminothiazoles, have been shown to inhibit the activity of their targets, leading to various downstream effects . For example, some 2-aminothiazoles have been shown to inhibit the activity of tyrosine kinases, which play a crucial role in cell signaling pathways .
Biochemical Pathways
For instance, some 2-aminothiazoles inhibit the activity of tyrosine kinases, which are involved in many cellular processes, including cell growth, differentiation, and metabolism .
Result of Action
Similar compounds, such as 2-aminothiazoles, have been shown to have various effects, including anticancer, antiepileptic, neuroprotective, antidiabetic, antihypertensive, anti-inflammatory, antiviral, antibiotic, and antileishmanial effects .
Propriétés
IUPAC Name |
1-[3-(4-methylpyridin-2-yl)-1H-1,2,4-triazol-5-yl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5.ClH/c1-6-3-4-12-8(5-6)10-13-9(7(2)11)14-15-10;/h3-5,7H,11H2,1-2H3,(H,13,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYIKZPQIPHRTJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C2=NNC(=N2)C(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N-[(5-methylfuran-2-yl)methyl]-7H-purin-6-amine](/img/structure/B1433603.png)

![Methyl[2-methyl-4-(methylamino)pentan-2-yl]amine dihydrochloride](/img/structure/B1433606.png)
![4-[(2,2-Difluoroethyl)amino]-1lambda6-thiane-1,1-dione hydrochloride](/img/structure/B1433607.png)
![2-[2-(2-Nitrophenyl)ethyl]aniline hydrochloride](/img/structure/B1433610.png)








